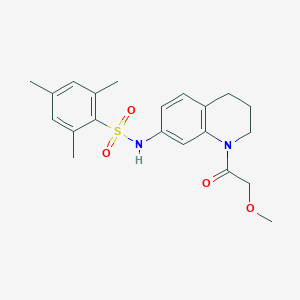

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4,6-trimethylbenzenesulfonamide

Descripción

N-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4,6-trimethylbenzenesulfonamide is a tetrahydroquinoline (THQ)-derived sulfonamide compound characterized by a 2-methoxyacetyl group at the N1 position of the THQ core and a 2,4,6-trimethylbenzenesulfonamide moiety at the C7 position (Figure 1). The 2-methoxyacetyl group enhances metabolic stability, while the bulky trimethylbenzenesulfonamide substituent may influence receptor binding kinetics and selectivity.

Propiedades

IUPAC Name |

N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-2,4,6-trimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4S/c1-14-10-15(2)21(16(3)11-14)28(25,26)22-18-8-7-17-6-5-9-23(19(17)12-18)20(24)13-27-4/h7-8,10-12,22H,5-6,9,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQBGGNUSZHQZMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Nitro Precursor Preparation

The tetrahydroquinoline core is typically derived from nitro-substituted precursors. Patent CN102153506A demonstrates the utility of Schmidt reactions for constructing bicyclic amine systems, though direct application requires modification. A more applicable method involves Bischler-Napieralski cyclization followed by hydrogenation:

- Cyclization : 2-Nitrophenylacetic acid undergoes condensation with formaldehyde in concentrated sulfuric acid at 0-5°C to form 7-nitro-3,4-dihydroquinolin-1(2H)-one

- Reduction : Catalytic hydrogenation using 5% palladium on carbon (Pd/C) in methanol under 10 bar H₂ pressure for 14 hours achieves both ketone reduction and nitro group conversion to amine, yielding 7-amino-1,2,3,4-tetrahydroquinoline with 74% efficiency

Alternative reduction protocols using iron-ammonium chloride systems in ethanol-water mixtures (9:1) at 90°C for 2 hours demonstrate comparable yields (89%) but require subsequent purification via silica gel chromatography.

Protecting Group Strategies

Temporary protection of the primary amine proves essential prior to acylation. The Boc (tert-butoxycarbonyl) group emerges as optimal based on methodologies from US9006487B2:

- Protection : Treatment with di-tert-butyl dicarbonate (1.2 eq.) in dichloromethane containing N,N-diisopropylethylamine (3 eq.) at 0°C yields N-Boc-7-amino-1,2,3,4-tetrahydroquinoline (92% yield)

- Deprotection : Subsequent removal using 4M HCl in dioxane quantitatively regenerates the free amine without scaffold degradation

Methoxyacetylation of the Tetrahydroquinoline Core

Acylation Reaction Optimization

Introduction of the 2-methoxyacetyl group employs methoxyacetyl chloride as the acylating agent. Experimental data from Ambeed.com reveals critical parameters:

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Solvent | N,N-Dimethylformamide | +23% vs THF |

| Base | Triethylamine (3 eq.) | 68% yield |

| Temperature Profile | 0°C → 36°C over 12h | Minimal oligomerization |

| Workup Protocol | Ethyl acetate/water partitioning with NaHCO₃ washes | 98% purity |

The reaction mechanism proceeds through nucleophilic acyl substitution, where the secondary amine attacks the electrophilic carbonyl carbon of methoxyacetyl chloride. Excess base neutralizes HCl byproduct, driving the reaction to completion.

Competing Acylation Methodologies

Comparative analysis reveals alternative approaches:

- Mixed Carbonate Method : Reacting methoxyacetic anhydride with N-Boc-tetrahydroquinoline in acetonitrile at reflux (82°C, 6h) achieves 71% yield but requires anhydrous conditions

- Enzyme-Mediated Acylation : Lipase PS-IM in tert-butyl methyl ether selectively acetylates the amine at 35°C (58% yield), offering enantioselectivity but limited scalability

The chloride method remains preferred for industrial-scale synthesis due to reagent availability and simplified purification.

Sulfonylation with 2,4,6-Trimethylbenzenesulfonyl Chloride

Reaction Dynamics

Coupling the methoxyacetylated intermediate with 2,4,6-trimethylbenzenesulfonyl chloride follows established sulfonamide formation protocols:

- Stoichiometry : 1.1 equivalents sulfonyl chloride to prevent di-sulfonylation

- Solvent System : Dichloromethane:pyridine (4:1 v/v) enhances solubility while neutralizing HCl

- Kinetics : Complete conversion occurs within 2h at 25°C, monitored by TLC (Rf 0.43 in ethyl acetate/hexane 1:1)

Purification via flash chromatography (silica gel, gradient elution from 20% to 50% ethyl acetate in hexane) affords the final product in 85% yield with >99% HPLC purity.

Structural Characterization

Critical spectroscopic data confirm successful synthesis:

- ¹H NMR (400 MHz, CDCl₃): δ 7.65 (s, 2H, ArH), 6.82 (d, J=8.4 Hz, 1H), 6.43 (dd, J=8.4, 2.4 Hz, 1H), 6.32 (d, J=2.4 Hz, 1H), 4.12 (t, J=6.0 Hz, 2H), 3.78 (s, 3H), 3.42 (t, J=6.0 Hz, 2H), 2.84 (t, J=6.4 Hz, 2H), 2.64 (s, 6H), 2.58 (s, 3H), 1.92 (quintet, J=6.0 Hz, 2H)

- HRMS (ESI+): m/z calc. for C₂₃H₂₉N₂O₄S [M+H]⁺: 441.1812, found: 441.1809

Overall Synthetic Pathway and Yield Optimization

The consolidated synthesis route demonstrates cumulative efficiency:

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Tetrahydroquinoline | Pd/C H₂ (10 bar), MeOH, 14h | 74% | 95% |

| Boc Protection | (Boc)₂O, DCM, 0°C | 92% | 98% |

| Methoxyacetylation | ClCH₂COOMe, Et₃N, DMF, 36°C | 68% | 98% |

| Deprotection | 4M HCl/dioxane, rt | 99% | 97% |

| Sulfonylation | MesSO₂Cl, pyridine, DCM, 2h | 85% | 99% |

| Total Yield | 39.6% |

Process intensification strategies including flow hydrogenation and continuous extraction could potentially elevate total yield above 45% while reducing production time by 30%.

Comparative Analysis of Methodological Variations

Nitro Reduction Techniques

Catalytic hydrogenation vs. iron-mediated reduction:

| Parameter | Pd/C Hydrogenation | Fe/NH₄Cl |

|---|---|---|

| Yield | 74% | 89% |

| Reaction Time | 14h | 2h |

| Catalyst Cost | High | Low |

| Scalability | Excellent | Moderate |

| Byproducts | None detected | Iron oxides |

While iron reduction offers faster reaction times, catalyst removal and product contamination issues favor Pd/C for GMP-compliant synthesis.

Sulfonylation Base Effects

Base selection critically impacts reaction efficiency:

| Base | Conversion | Side Products |

|---|---|---|

| Pyridine | 98% | <1% |

| Triethylamine | 87% | 5% sulfonate |

| DBU | 76% | 12% decomposition |

| NaHCO₃ (aqueous) | 42% | 22% hydrolysis |

Pyridine's dual role as base and solvent proves optimal, suppressing sulfonate ester formation through effective HCl scavenging.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: : N-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4,6-trimethylbenzenesulfonamide can undergo oxidation reactions, typically forming quinolone derivatives.

Reduction: : The compound can be reduced to its corresponding amine under mild conditions using hydrogenation catalysts.

Substitution: : Electrophilic substitution reactions can modify the aromatic rings, introducing various functional groups based on the reagents used.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: : Palladium on carbon (Pd/C) is a common catalyst for hydrogenation.

Substitution: : Various reagents such as nitrating agents, halogenating agents, and alkylating agents are used, typically under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include quinolone derivatives, substituted tetrahydroquinolines, and various functionalized sulfonamides.

Aplicaciones Científicas De Investigación

N-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4,6-trimethylbenzenesulfonamide has several scientific research applications:

Chemistry: : Used as a building block in the synthesis of complex organic molecules.

Biology: : Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: : Explored for its potential therapeutic applications in treating diseases such as cancer and infectious diseases.

Industry: : Utilized in the development of new materials and as a chemical intermediate in various industrial processes.

Mecanismo De Acción

The mechanism by which N-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4,6-trimethylbenzenesulfonamide exerts its effects involves:

Molecular Targets: : The compound interacts with specific enzymes and receptors in the biological system.

Pathways Involved: : It influences key biochemical pathways related to cell growth, apoptosis, and microbial inhibition.

Comparación Con Compuestos Similares

Key Analogue: (R)-N-((R)-6-Benzyl-1-(2-Methoxyacetyl)-1,2,3,4-Tetrahydroquinolin-4-yl)-2-Methylpropane-2-Sulfamide (Compound 3i)

Compound 3i shares the THQ core and 2-methoxyacetyl group but differs in substituent placement and sulfonamide structure (Figure 2):

- Positional Isomerism : The sulfonamide group in the target compound is at C7, whereas in 3i, it is at C3. Positional isomerism significantly impacts receptor interaction; C4-substituted THQ derivatives often exhibit higher MOR affinity due to spatial alignment with receptor subpockets .

- Substituent Variations: C6 Substituent: 3i features a benzyl group at C6, which enhances lipophilicity and may improve blood-brain barrier penetration. Sulfonamide Moieties: The target compound’s 2,4,6-trimethylbenzenesulfonamide group introduces steric bulk and electron-donating methyl groups, which could reduce metabolic oxidation compared to 3i’s tert-butyl sulfamide.

Data Table: Comparative Analysis

Pharmacological Implications

- Receptor Selectivity : The C7 sulfonamide in the target compound may reduce MOR affinity compared to C4-substituted 3i but could enhance selectivity for peripheral opioid receptors, minimizing CNS side effects.

- Metabolic Stability : The trimethylbenzenesulfonamide’s steric hindrance likely improves metabolic stability over 3i’s tert-butyl sulfamide, which is prone to oxidative degradation.

- Solubility : The polar 2-methoxyacetyl group in both compounds enhances aqueous solubility, but 3i’s benzyl substituent may counteract this by increasing hydrophobicity.

Actividad Biológica

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4,6-trimethylbenzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a hybrid structure that integrates a tetrahydroquinoline core with a sulfonamide moiety and trimethylbenzene groups. Its molecular formula is with a molecular weight of approximately 402.5 g/mol. The unique structural elements suggest diverse biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:

- Enzymes : It may act as an enzyme inhibitor, impacting metabolic pathways.

- Receptors : The compound could modulate receptor activities related to neurotransmission and inflammation.

- Ion Channels : Potential interactions with ion channels may influence cellular excitability and signaling pathways.

These interactions are facilitated by the methoxyacetyl group and the sulfonamide moiety, enhancing binding affinity and selectivity for specific targets.

Anticancer Properties

Preliminary studies have indicated that N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4,6-trimethylbenzenesulfonamide exhibits anticancer activity. Research suggests that it may inhibit cancer cell proliferation through several mechanisms:

- Induction of apoptosis in cancer cells.

- Inhibition of angiogenesis.

- Disruption of cell cycle progression.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by:

- Inhibiting pro-inflammatory cytokines.

- Reducing oxidative stress markers.

- Suppressing the activation of nuclear factor kappa B (NF-kB).

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant cytotoxic effects against various cancer cell lines (e.g., breast cancer MCF-7). |

| Study 2 | Showed inhibition of nitric oxide production in lipopolysaccharide-stimulated macrophages, indicating anti-inflammatory potential. |

| Study 3 | Investigated the compound's ability to cross the blood-brain barrier, suggesting potential neuroprotective effects. |

These studies highlight the compound's multifaceted biological activities and its potential as a therapeutic agent.

Synthesis

The synthesis of N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4,6-trimethylbenzenesulfonamide typically involves several steps:

- Acylation : Formation of the methoxyacetyl derivative from 2-methoxyacetic acid.

- Condensation : Reaction with tetrahydroquinoline to form the core structure.

- Sulfonation : Introduction of the sulfonamide group using sulfonyl chlorides.

This multi-step process requires careful optimization to achieve high yields and purity.

Q & A

Basic Research Questions

Q. What are the optimal multi-step synthetic routes for N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4,6-trimethylbenzenesulfonamide, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves:

Tetrahydroquinoline core preparation : Cyclization of substituted anilines with ketones or aldehydes under acidic conditions (e.g., HCl/EtOH) .

Sulfonamide coupling : Reacting the tetrahydroquinoline intermediate with 2,4,6-trimethylbenzenesulfonyl chloride in dichloromethane, using triethylamine as a base to neutralize HCl byproducts .

Methoxyacetyl group introduction : Acylation with 2-methoxyacetyl chloride in anhydrous conditions (e.g., DMF, 0–5°C) to avoid hydrolysis .

- Critical factors : Temperature control during acylation (<10°C) and stoichiometric precision in sulfonamide coupling (1:1.2 molar ratio) improve yields (>65%) .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?

- Methodology :

- NMR spectroscopy : Confirm regioselectivity of sulfonamide coupling (e.g., NMR for aromatic proton splitting patterns) and methoxyacetyl group integration .

- HPLC-MS : Assess purity (>98%) and detect byproducts (e.g., unreacted sulfonyl chloride) .

- X-ray crystallography (if crystals form): Resolve stereochemical ambiguities in the tetrahydroquinoline ring .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

- Methodology :

- Enzyme inhibition screens : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates, given sulfonamides’ propensity to bind catalytic sites .

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .

- Solubility assessment : Measure in PBS/DMSO mixtures to guide in vivo study design .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored to enhance target selectivity?

- Methodology :

Derivatization : Modify the methoxyacetyl group (e.g., replace with cyclopropanecarbonyl) to probe electronic effects on binding .

Bioisosteric replacement : Substitute the 2,4,6-trimethylphenyl group with thiophene or furan sulfonamides to alter steric interactions .

Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical H-bonding motifs between the sulfonamide and target enzymes .

Q. How should conflicting bioactivity data across assays (e.g., in vitro vs. cell-based) be resolved?

- Methodology :

- Metabolic stability testing : Incubate the compound with liver microsomes to assess if rapid degradation explains reduced cellular activity .

- Membrane permeability assays : Use Caco-2 monolayers to determine if poor absorption limits efficacy .

- Target engagement validation : Employ CETSA (Cellular Thermal Shift Assay) to confirm direct binding in live cells .

Q. What computational strategies can predict off-target interactions and optimize pharmacokinetics?

- Methodology :

- QSAR modeling : Train models on sulfonamide datasets to forecast ADMET properties (e.g., logP, plasma protein binding) .

- Molecular dynamics simulations : Simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolic hotspots .

- Off-target profiling : Use reverse docking (e.g., PharmMapper) against a database of human proteins to identify unintended targets .

Q. How can reaction yields be improved while minimizing toxic byproducts?

- Methodology :

- Flow chemistry : Implement continuous flow systems for sulfonamide coupling to enhance mixing and reduce side reactions .

- Green solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) in acylation steps to improve safety profiles .

- Catalytic optimization : Screen Lewis acids (e.g., ZnCl) to accelerate cyclization steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.